molecular formula C21H21N5O4S B5329747 2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether

2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether

Cat. No.: B5329747
M. Wt: 439.5 g/mol
InChI Key: ASJMLXHUVZIIRV-UHFFFAOYSA-N
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Description

2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazino-benzoxazepine core, which is known for its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-ethylsulfanyl-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-3-11-29-17-10-9-13(26(27)28)12-15(17)19-22-16-8-6-5-7-14(16)18-20(30-19)23-21(25-24-18)31-4-2/h5-10,12,19,22H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJMLXHUVZIIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the triazino-benzoxazepine ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the triazino-benzoxazepine core.

    Attachment of the Nitrophenyl Propyl Ether Moiety: This step involves the etherification of the triazino-benzoxazepine core with a nitrophenyl propyl ether derivative. The reaction conditions typically include the use of a base to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the electrophilic center of the nitrophenyl propyl ether.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as the use of hydrogen gas and a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride.

    Substitution: Common nucleophiles include thiols, amines, and alkoxides, while common leaving groups include halides and tosylates.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of other complex molecules, which can be used in various industrial applications, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-Chloro-6-[3-(Ethylsulfanyl)-7-Propionyl-6,7-Dihydro[1,2,4]Triazino[5,6-D][3,1]Benzoxazepin-6-YL]Phenyl Propionate
  • 3-(Ethylsulfanyl)-6-{3-Nitrophenyl}-7-Propionyl-6,7-Dihydro[1,2,4]Triazino[5,6-D][3,1]Benzoxazepine

Uniqueness

The uniqueness of 2-[3-(Ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-4-nitrophenyl propyl ether lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industrial processes.

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